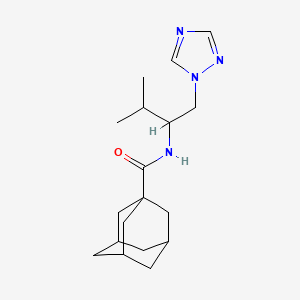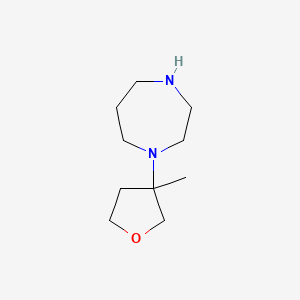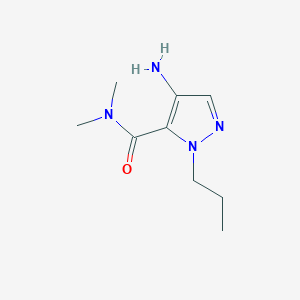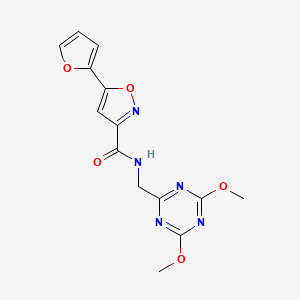![molecular formula C24H20N2O2S B2693060 (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine CAS No. 1993618-68-0](/img/structure/B2693060.png)
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine is a chemical compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Molecular Structure and Charge Redistribution
The molecular structure and charge redistribution in related sulfone compounds have been extensively studied, revealing insights into the geometry and electronic effects of such molecules. Research by Bertolasi et al. (1993) on the crystal structures of 4-aminophenyl 4-X-phenyl sulfones highlights the charge redistribution from the amino to the sulfonyl group, impacting molecular properties like C–N and C–S distances and the quinoid character of the phenylene group. This study emphasizes the inductive charge transfer mechanisms and the formation of π-resonant hydrogen bonds in crystal packing, suggesting potential applications in materials science and molecular engineering (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Synthesis of Isoxazole Fused Quinoline Scaffolds
The work of Poomathi et al. (2015) on the synthesis of novel isoxazole fused quinoline scaffolds through a green chemistry approach illustrates the potential for developing new pharmaceuticals and organic compounds. Their method, involving the cleavage of the isatin C–N bond followed by ring expansion, offers an environmentally friendly and efficient route for producing quinoline derivatives, which could be useful in drug discovery and synthetic organic chemistry (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).
Aminolysis in Ionic Liquid Synthesis
Fringuelli et al. (2004) demonstrated the use of aminolysis in the synthesis of ionic liquids, a process that underscores the versatility of amines in synthesizing complex organic structures. Their solvent-free method using Al(OTf)3 as a catalyst not only showcases a strategy for the creation of new ionic liquids but also highlights the importance of environmentally friendly synthetic processes in industrial chemistry (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Development of Functionalized Quinolines
Zhao et al. (2007) developed an efficient synthetic method for 4-functionalized quinoline derivatives through a one-pot, three-component reaction. This work is significant for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science, providing a pathway for the creation of molecules with specific electronic and structural properties (Zhao, Zhang, Wang, & Liu, 2007).
properties
IUPAC Name |
1-[2-(benzenesulfonyl)-7-methylquinolin-3-yl]-N-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-17-9-12-21(13-10-17)25-16-20-15-19-11-8-18(2)14-23(19)26-24(20)29(27,28)22-6-4-3-5-7-22/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIYGMFVFJRRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N=C3C=C(C=CC3=C2)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)




![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)



